N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
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Overview
Description
N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a dioxoloquinazoline core, a methoxypropyl group, and a hexanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the dioxoloquinazoline core.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via an alkylation reaction using a suitable alkylating agent, such as 3-methoxypropyl bromide, in the presence of a base.
Attachment of the Hexanamide Side Chain: The final step involves the acylation of the intermediate compound with hexanoyl chloride in the presence of a base to form the desired hexanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-isopropyl-6-(methylthio)-8-phenyl-1,3-dioxolo(4,5-g)quinazolin-5-ium iodide
- 7,8-dihydro-1,3-dioxolo(4,5-g)-quinazolin-6(5H)-one
Uniqueness
N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxypropyl group and hexanamide side chain differentiate it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
IUPAC Name |
N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-25-9-5-7-20-17(23)6-3-2-4-8-22-18(24)13-10-15-16(27-12-26-15)11-14(13)21-19(22)28/h10-11H,2-9,12H2,1H3,(H,20,23)(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWOONBJLNBWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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